molecular formula C17H14N2O4 B5637573 2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5637573
M. Wt: 310.30 g/mol
InChI Key: DGQHKZBVHIZZKZ-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a benzodioxole and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-ethoxybenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzodioxole and ethoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-20-13-5-3-4-11(8-13)16-18-19-17(23-16)12-6-7-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHKZBVHIZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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